CID 129893845

Description

Contextualization within N-Acyl Amino Acids and Serine Conjugates

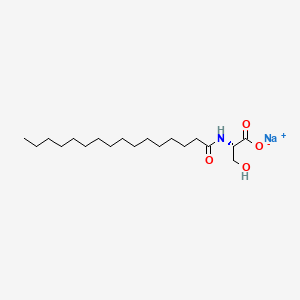

Sodium N-palmitoyl-L-serinate belongs to the broad class of lipids known as N-acyl amides, which are characterized by a fatty acyl group linked to a primary amine metabolite via an amide bond. wikipedia.org More specifically, it is an N-acyl amino acid (NAAA), a family of endogenous signaling molecules where a long-chain fatty acid is covalently linked to an amino acid. nih.govmdpi.com In this case, the saturated 16-carbon fatty acid, palmitic acid, is conjugated to the amino acid L-serine.

N-acyl amino acids are a diverse group of lipids, structurally related to the well-studied endocannabinoid, anandamide. nih.govfrontiersin.org They are often categorized based on the nature of the conjugated amine. nih.gov The family of fatty acid amides includes N-acylethanolamines (like anandamide), N-acyl taurines, and N-acyl amino acids. wikipedia.orgnih.govhmdb.ca Sodium N-palmitoyl-L-serinate is specifically a long-chain N-acylamide, a subclass that includes other biologically relevant molecules. hmdb.ca The conjugation of a fatty acid to serine creates a molecule with distinct physicochemical properties, including its function as an amino acid surfactant. caymanchem.com

Significance of Fatty Acyl Serine Derivatives in Biochemical Research

Fatty acylation, the process of attaching fatty acids to molecules like amino acids, is a crucial biological process that regulates protein trafficking, subcellular localization, and interactions between proteins and lipids. nih.gov The specific fatty acid involved confers distinct biochemical properties to the resulting molecule. nih.gov

Derivatives of serine, when acylated with fatty acids, have demonstrated notable biological activities. For instance, stearoyl derivatives of serine have been reported to exert neuroprotective activity. mdpi.com The broader class of N-acyl amino acids, to which N-palmitoyl-L-serinate belongs, has been implicated in a variety of physiological and pathological processes, including cell migration and inflammation. wikipedia.orghmdb.cahmdb.ca

Research on related compounds provides insight into the potential roles of N-palmitoyl-L-serinate. For example, N-palmitoyl serinol, an analog of N-palmitoyl ethanolamine, has been shown to stimulate the production of ceramides, which are essential lipids for maintaining the skin's permeability barrier. mdpi.com This stimulation occurs through the activation of ceramide synthase 2 and 3 and is dependent on the cannabinoid receptor CB1. mdpi.com While distinct from N-palmitoyl-L-serinate, this research highlights the potential for palmitoyl-conjugated serine derivatives to play significant roles in lipid metabolism and signaling.

Overview of Key Research Areas and Unexplored Dimensions

Current research on Sodium N-palmitoyl-L-serinate and its close relatives spans various applications, from physical chemistry to potential biomedical uses. One area of investigation is its properties as a surfactant. Studies have examined the effect of the fatty acyl structure on the foam properties of N-acyl serinate surfactants, which is significant for their potential application in various commercial products. diva-portal.orgresearchgate.net The ability of N-acylamino acids to self-assemble and form gels is another area of interest, with potential applications as carriers for other molecules. researchgate.net

The broader family of N-acyl amino acids is recognized for its therapeutic potential and is considered part of the "endocannabinoidome," a complex lipid signaling system. nih.govmdpi.com While over 70 endogenous N-acyl amino acid neurotransmitter conjugates have been reported, the physiological roles of many, including specific serine conjugates, remain largely uncertain or unexplored. nih.gov The metabolic pathways for most N-acyl amino acids are not yet fully understood, presenting a significant area for future investigation. nih.gov

The study of these simple lipid conjugates is still in its early stages, and there is much to be learned from their careful study. nih.gov Unexplored dimensions include a deeper understanding of their specific molecular targets, the complete elucidation of their biosynthetic and degradation pathways, and their precise roles in both physiological and pathological states. nih.govnih.gov The vast number of possible combinations between different fatty acids and amino acids suggests that hundreds of novel bioactive lipids are yet to be fully characterized. nih.gov

Data Tables

Table 1: Physicochemical Properties of Sodium N-Palmitoyl-L-Serinate

| Property | Value | Source |

| Formal Name | N-(1-oxohexadecyl)-L-serine, monosodium salt | caymanchem.com |

| Synonyms | N-Hexadecanoyl-L-Serine | caymanchem.com |

| CAS Number | 58725-46-5 | caymanchem.comepa.gov |

| Molecular Formula | C₁₉H₃₆NO₄ • Na | caymanchem.com |

| Formula Weight | 365.5 | caymanchem.com |

Table 2: Related N-Acyl Amino Acids and Derivatives in Research

| Compound | Research Context/Finding | Source(s) |

| N-Arachidonoyl-ethanolamine (Anandamide) | Endogenous ligand for cannabinoid receptors; structurally related to NAAAs. | nih.govnih.govfrontiersin.org |

| N-Stearoyl Serine | Has been shown to exert neuroprotective activity. | mdpi.com |

| N-Palmitoyl Serinol | Stimulates ceramide production in an in vitro model of skin inflammation via a CB1-dependent mechanism. | mdpi.com |

| N-Arachidonoyl Glycine (B1666218) | The first N-arachidonoyl amino acid identified in mammals; involved in various biological activities. | nih.gov |

| N-Oleoyl Glycine | Studied as a model protoamphiphile for vesicle formation in early Earth conditions. | chemrxiv.org |

| N-Acyl Taurines | A class of N-acyl amides whose levels are significantly regulated by the enzyme FAAH. | nih.govgerli.com |

Structure

2D Structure

Properties

CAS No. |

58725-46-5 |

|---|---|

Molecular Formula |

C19H37NNaO4 |

Molecular Weight |

366.5 g/mol |

IUPAC Name |

sodium;(2S)-2-(hexadecanoylamino)-3-hydroxypropanoate |

InChI |

InChI=1S/C19H37NO4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(22)20-17(16-21)19(23)24;/h17,21H,2-16H2,1H3,(H,20,22)(H,23,24);/t17-;/m0./s1 |

InChI Key |

RDZQCEOJFKBRSV-LMOVPXPDSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CO)C(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CO)C(=O)[O-].[Na+] |

Other CAS No. |

58725-46-5 |

sequence |

S |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Pathways

Chemical Synthesis Approaches for Sodium N-Palmitoyl-L-Serinate

Chemical synthesis provides versatile and scalable methods for the production of Sodium N-palmitoyl-L-serinate. These approaches often involve the activation of the carboxylic acid and subsequent reaction with the amino acid.

The core of the chemical synthesis of Sodium N-palmitoyl-L-serinate lies in the condensation reaction between a palmitic acid derivative and an L-serine precursor. A common method involves the use of palmitoyl (B13399708) chloride, which is prepared from palmitic acid. google.com This activated form of palmitic acid readily reacts with the amino group of L-serine in an alkaline solution to form the N-acylated amino acid. The reaction is typically carried out in a two-phase system at controlled temperatures to ensure high yields and minimize side reactions. The pH of the reaction is a critical parameter and is generally maintained in the alkaline range to facilitate the nucleophilic attack of the amino group. google.com

Another approach involves the use of coupling agents to facilitate the amide bond formation between palmitic acid and L-serine methyl ester. Protecting the carboxyl group of serine as a methyl ester can prevent self-polymerization and other side reactions. orgsyn.org The N-acylated product is then saponified to yield the sodium salt.

| Reactant 1 | Reactant 2 | Key Reaction Type | Typical Conditions |

|---|---|---|---|

| Palmitoyl Chloride | L-Serine | Acylation | Alkaline aqueous solution, controlled temperature (e.g., 15-20°C) |

| Palmitic Acid | L-Serine Methyl Ester | Condensation (with coupling agents) | Organic solvent, presence of a coupling agent (e.g., DCC, EDC) |

The fundamental structure of N-palmitoyl-L-serinate can be modified to create analogues with altered physicochemical properties. Derivatization often targets the carboxyl or hydroxyl groups of the serine moiety. For analytical purposes, the carboxyl group can be esterified to enhance detection in techniques like HPLC. researchgate.netmdpi.com For instance, derivatization with 2,4′-dibromoacetophenone yields 4′-bromophenacyl esters, which are suitable for spectrophotometric detection. researchgate.netmdpi.combohrium.com

Furthermore, the hydroxyl group of the serine residue can be a site for phosphorylation to create N-acyl phosphatidylserine (B164497) molecules. nih.gov The synthesis of such phosphoric acid forms can involve the use of phosphorylating agents like phenylphosphoryl dichloride. researchgate.net These derivatives are of interest due to their structural similarity to naturally occurring phospholipids. Additionally, phosphonic acids and phosphoric acid esters can be immobilized on solid supports like mesoporous silica (B1680970) for various applications. mdpi.com The synthesis of phosphoramidates, which contain a P-N bond, can be achieved through various routes, including reactions of phosphoric acid with an amine in the presence of coupling agents. nih.gov

The principles of green chemistry aim to make chemical processes more environmentally friendly and sustainable. nih.govacs.org In the context of N-acyl serinate production, this involves the use of safer solvents, renewable raw materials, and energy-efficient processes. nih.gov One of the key aspects is the replacement of hazardous reagents. For example, moving away from the use of phosgene (B1210022) in the production of palmitoyl chloride to greener chlorinating agents is a significant improvement. google.com

Enzymatic synthesis, as discussed in the following section, is a prime example of a green chemistry approach, as it often proceeds under mild conditions in aqueous media, reducing the need for harsh organic solvents and high temperatures. greenchemistry.school The development of biocatalysts and the use of renewable feedstocks are central to the green production of N-acyl serinates. cnrs.fr The goal is to design synthetic routes that are not only efficient but also have a minimal environmental footprint. unife.it

Enzymatic and Biosynthetic Routes to N-Palmitoyl-L-Serine and Related Lipids

Enzymatic and biosynthetic pathways offer highly specific and environmentally benign alternatives to traditional chemical synthesis for producing N-palmitoyl-L-serine and related compounds. These methods leverage the catalytic power of enzymes to achieve high yields and selectivity under mild reaction conditions.

Lipases are a class of enzymes that can catalyze the acylation of amino acids to produce N-acyl amino acid surfactants. nih.govmdpi.com This enzymatic approach is considered a green alternative to chemical synthesis due to the mild reaction conditions and the biodegradability of the catalyst. nih.gov The reaction typically involves the esterification or amidation of an amino acid with a fatty acid. rsc.orgresearchgate.net While lipases are known to catalyze the formation of amide bonds, their activity towards the α-amine group of amino acids can be low, and often, the synthesis proceeds through an initial O-acylation followed by an O- to N-acyl migration. nih.gov

The choice of solvent, temperature, and the specific lipase (B570770) are crucial parameters that influence the reaction yield and selectivity. rsc.org Immobilized lipases, such as Novozym® 435, are often used to facilitate catalyst recovery and reuse, further enhancing the sustainability of the process. rsc.orgnih.gov

| Enzyme | Substrates | Reaction Type | Advantages |

|---|---|---|---|

| Lipase (e.g., from Candida antarctica) | Palmitic acid/ester and L-Serine | Acylation/Amidation | Mild reaction conditions, high selectivity, environmentally friendly |

In biological systems, the synthesis of sphingolipids is initiated by the enzyme serine palmitoyltransferase (SPT). nih.govnih.gov SPT catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine, the first committed step in the de novo sphingolipid biosynthesis pathway. researchgate.netresearchgate.netapsnet.org This reaction is fundamental to the production of a wide array of complex sphingolipids that are essential components of eukaryotic cell membranes. researchgate.net

The SPT enzyme is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme complex located in the endoplasmic reticulum. nih.goved.ac.uk The activity of SPT is tightly regulated, and its dysregulation has been linked to various diseases. researchgate.net While SPT's natural product is not N-palmitoyl-L-serine, the enzyme's mechanism of condensing a fatty acyl-CoA with serine provides a biological blueprint for the formation of the N-acyl bond. Understanding the structure and function of SPT can inspire the development of novel biocatalysts for the specific synthesis of N-palmitoyl-L-serine. nih.gov The de novo synthesis of L-serine itself is also a crucial metabolic pathway, particularly in the central nervous system. cabidigitallibrary.orgnih.govresearchgate.net

Metabolic Intermediates and Pathways for L-Serine Integration

The integration of the amino acid L-serine into N-acyl structures, such as N-palmitoyl-L-serinate, is rooted in fundamental metabolic pathways that supply the necessary precursors. L-serine itself is a non-essential amino acid, meaning it can be synthesized de novo within the body, primarily from a glycolytic intermediate. acs.org This endogenous production is vital for numerous cellular functions, including the synthesis of proteins, nucleotides, and other amino acids like glycine (B1666218) and cysteine. reactome.orgresearchgate.net

The principal pathway for L-serine biosynthesis begins with the glycolytic intermediate 3-phosphoglycerate (B1209933). nih.gov The synthesis proceeds through a series of enzymatic reactions:

Oxidation: The enzyme 3-phosphoglycerate dehydrogenase (PHGDH), which is expressed robustly in astrocytes in the central nervous system, catalyzes the oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate. nih.gov

Transamination: Next, phosphoserine aminotransferase (PSAT1) facilitates the transfer of an amino group from glutamate (B1630785) to 3-phosphohydroxypyruvate, yielding O-phosphoserine. reactome.org

Hydrolysis: Finally, the enzyme phosphoserine phosphatase (PSPH) removes the phosphate (B84403) group from O-phosphoserine to produce L-serine. reactome.org

Once synthesized, L-serine is available for numerous metabolic fates. Its integration into a lipid structure to form an N-acyl bond is a key step in the biosynthesis of sphingolipids. researchgate.net This critical reaction involves the condensation of L-serine with a long-chain fatty acyl-CoA, such as palmitoyl-CoA. The enzyme responsible for this condensation is Serine Palmitoyltransferase (SPT) , a pyridoxal 5'-phosphate (PLP)-dependent enzyme located in the endoplasmic reticulum. nih.goved.ac.uk

The SPT-catalyzed reaction is the rate-limiting step in sphingolipid synthesis and represents the primary pathway for the biological integration of L-serine with a fatty acid. nih.gov The mechanism involves the formation of an external aldimine between L-serine and the PLP cofactor, followed by deprotonation and a subsequent nucleophilic attack on the thioester of palmitoyl-CoA. ed.ac.uk This results in the formation of 3-ketodihydrosphingosine, releasing Coenzyme A in the process. nih.gov This enzymatic process underscores the direct chemoenzymatic pathway for creating the N-acyl linkage between palmitic acid and L-serine, which is central to the structure of N-palmitoyl-L-serinate.

Beyond the primary synthesis from 3-phosphoglycerate, L-serine levels are also maintained through interconversion with glycine, a reaction catalyzed by serine hydroxymethyltransferase (SHMT). pathbank.orgnih.gov This reversible reaction is also crucial for one-carbon metabolism, as it generates 5,10-methylenetetrahydrofolate. pathbank.org

Interactive Table: Key Enzymes in L-Serine Biosynthesis and Integration You can filter the table by pathway or search for a specific enzyme.

| Enzyme | Abbreviation | Pathway | Function |

| 3-Phosphoglycerate Dehydrogenase | PHGDH | L-Serine Biosynthesis | Catalyzes the initial, rate-limiting step, converting 3-phosphoglycerate to 3-phosphohydroxypyruvate. nih.gov |

| Phosphoserine Aminotransferase | PSAT1 | L-Serine Biosynthesis | Transfers an amino group from glutamate to 3-phosphohydroxypyruvate to form O-phosphoserine. reactome.org |

| Phosphoserine Phosphatase | PSPH | L-Serine Biosynthesis | Dephosphorylates O-phosphoserine to yield L-serine. reactome.org |

| Serine Palmitoyltransferase | SPT | Sphingolipid Synthesis | Catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine. nih.goved.ac.uk |

| Serine Hydroxymethyltransferase | SHMT | Glycine-Serine Interconversion | Mediates the reversible conversion of L-serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate. nih.gov |

Advanced Characterization of Synthesized Sodium N-Palmitoyl-L-Serinate for Research Applications

Purity Assessment and Quality Control Protocols

The characterization of synthesized Sodium N-palmitoyl-L-serinate intended for research applications requires a stringent set of analytical protocols to confirm its identity, purity, and quality. A multi-technique approach is essential to ensure that the material is free from significant levels of starting materials, by-products, and other impurities.

Structural Identity Confirmation: The primary step in quality control is the unambiguous confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to elucidate the molecular structure. The resulting spectra provide detailed information on the chemical environment of each proton and carbon atom, which must be consistent with the expected structure of N-palmitoyl-L-serinate. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight of the compound. nih.gov Techniques such as electrospray ionization (ESI) are commonly used to generate gas-phase ions for mass analysis, and the observed mass-to-charge ratio (m/z) must match the calculated value for the target molecule. creative-proteomics.comcreative-proteomics.com

Purity Assessment: Chromatographic techniques are the cornerstone of purity analysis, allowing for the separation and quantification of the main compound from any potential impurities.

High-Performance Liquid Chromatography (HPLC): This is the most widely used method for purity determination. A reversed-phase column (e.g., C18) is typically employed to separate compounds based on hydrophobicity. creative-proteomics.comcreative-proteomics.com The purity is calculated based on the relative peak area of N-palmitoyl-L-serinate compared to the total area of all detected peaks, often using a UV or evaporative light scattering detector (ELSD).

Thin-Layer Chromatography (TLC): TLC serves as a rapid, qualitative method to screen for the presence of impurities and monitor the progress of purification. researchgate.net

Gas Chromatography (GC): GC can be used to detect volatile impurities or residual solvents. For a non-volatile compound like Sodium N-palmitoyl-L-serinate, derivatization to a more volatile form may be necessary prior to analysis. creative-proteomics.comcreative-proteomics.com

Quality Control Specifications: A comprehensive quality control protocol involves establishing a set of specifications that a batch of synthesized material must meet before it is approved for research use. These specifications are based on data derived from the analytical methods described above.

Interactive Table: Quality Control Protocols for Sodium N-Palmitoyl-L-Serinate Select a test from the dropdown to see its typical specification.

| Analytical Test | Principle | Purpose | Typical Specification |

| Appearance | Visual Inspection | Confirms physical state and color | White to off-white powder |

| Identity by ¹H NMR | Nuclear Magnetic Resonance | Confirms molecular structure | Conforms to the structure of N-palmitoyl-L-serinate |

| Identity by MS | Mass Spectrometry | Confirms molecular weight | Conforms to the expected mass-to-charge ratio |

| Purity by HPLC | Liquid Chromatography | Quantifies the main compound and impurities | ≥98.0% (by peak area) |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Infrared Absorption | Confirms the presence of key functional groups | Conforms to reference spectrum |

| Residual Solvents | Gas Chromatography (GC) | Quantifies any remaining solvents from synthesis | Meets established pharmaceutical limits (e.g., USP <467>) |

These rigorous characterization and quality control measures ensure the reliability and reproducibility of experimental results obtained using synthesized Sodium N-palmitoyl-L-serinate in research applications.

Biochemical Roles and Metabolic Intersections

Integration within Cellular Lipid Metabolism

The metabolism of N-acyl amides, including Sodium N-palmitoyl-L-serinate, is intricately woven into the broader landscape of cellular lipid synthesis and degradation. These pathways involve key precursors, enzymatic reactions, and regulatory mechanisms that connect amino acid homeostasis with the production of complex lipids essential for cellular structure and signaling.

L-serine, while classified as a non-essential amino acid, is a critical precursor for the synthesis of essential membrane lipids, including sphingolipids and phosphatidylserine (B164497). nih.govelsevier.com Cellular L-serine levels are maintained through dietary intake, protein breakdown, and de novo synthesis from glucose. researchgate.netnih.gov In the central nervous system, astrocytes are the primary producers of L-serine, which is then supplied to neurons—a crucial arrangement as neurons have limited capacity for its synthesis. nih.govelsevier.com

The entry point of L-serine into sphingolipid metabolism is a condensation reaction with palmitoyl-CoA, catalyzed by the enzyme serine palmitoyltransferase (SPT). nih.govnih.gov This reaction is the first and rate-limiting step in the de novo biosynthesis of all sphingolipids, producing 3-ketodihydrosphingosine. nih.govresearchgate.net The availability of L-serine directly influences the rate of sphingolipid production, highlighting the importance of its homeostasis for maintaining cellular lipid balance. researchgate.net Deficiencies in L-serine can impair the function of the nervous system, partly due to abnormal metabolism of sphingolipids. mdpi.com

Key Intersections of L-Serine Metabolism:

| Metabolic Pathway | Role of L-Serine | Key Products |

| De Novo Sphingolipid Synthesis | Initial substrate condensed with palmitoyl-CoA by SPT. nih.govresearchgate.net | 3-ketodihydrosphingosine, leading to ceramides and complex sphingolipids. researchgate.net |

| Phospholipid Synthesis | Precursor for phosphatidylserine (PS). nih.govelsevier.com | Phosphatidylserine, phosphatidylethanolamine (PE). elsevier.com |

| One-Carbon Metabolism | Contributes to the folate and methionine cycles. nih.govresearchgate.net | Glycine (B1666218), cysteine, glutathione, nucleotides. nih.gov |

N-palmitoyl derivatives, originating from the SPT-catalyzed reaction, are foundational to the synthesis of ceramides, the central hub of sphingolipid metabolism. Following the initial condensation of L-serine and palmitoyl-CoA, the resulting 3-ketosphinganine is reduced to sphinganine. researchgate.net This sphinganine backbone is then N-acylated by one of several ceramide synthase (CerS) enzymes to form dihydroceramide, which is subsequently desaturated to produce ceramide. researchgate.net

The regulation of this pathway, or sphingolipid flux, is tightly controlled. The activity of SPT is a primary regulatory point, subject to both transcriptional and post-translational control. nih.gov The ORMDL family of proteins, for instance, acts as a negative regulator of SPT, sensing intracellular ceramide levels and inhibiting the enzyme to maintain homeostasis. researchgate.net

Furthermore, N-palmitoyl compounds themselves can influence the pathway. For example, the N-palmitoyl serinol, an analogue of N-palmitoyl ethanolamine, has been shown to increase total ceramide production by stimulating both the de novo synthesis pathway and the breakdown of sphingomyelin. nih.gov This stimulation can occur through a cannabinoid receptor CB1-dependent mechanism, highlighting a link between N-acyl amide signaling and ceramide metabolism. nih.govresearchgate.net

N-acyl amides are a diverse class of signaling lipids formed by the conjugation of a fatty acid to a primary amine, such as an amino acid or a neurotransmitter. wikipedia.orgnih.gov

Biosynthesis: The enzymatic synthesis of N-acyl amides can occur through several pathways. A prominent route for the formation of N-acylethanolamines (NAEs) involves the hydrolysis of N-acyl-phosphatidylethanolamine (NAPE) by a specific phospholipase D (NAPE-PLD). wikipedia.orgnih.gov NAPE itself is generated by the transfer of a fatty acid to phosphatidylethanolamine. nih.gov However, PLD-independent pathways also exist. nih.gov

For N-acyl amino acids (NAAAs), the biosynthesis is less clearly defined but is thought to involve the conjugation of a fatty acid to an amino acid. nih.gov This process can be ATP-dependent, utilizing acyl-adenylating enzymes that activate the fatty acid, or ATP-independent, involving hydrolases like lipases. nih.gov N-acyltransferases also play a role, catalyzing the acyl-CoA-dependent formation of fatty acid amides. omicsonline.orggoogle.com

Degradation: The primary enzyme responsible for the degradation of many N-acyl amides, particularly NAEs, is the fatty acid amide hydrolase (FAAH). wikipedia.orgnih.gov FAAH is a serine hydrolase that breaks the amide bond, releasing the constituent fatty acid and amine. nih.govresearchgate.net Mice lacking the FAAH enzyme show significantly elevated tissue levels of NAEs, confirming its major role in their catabolism. wikipedia.org The inhibition of FAAH is a therapeutic strategy being explored to enhance the signaling of endogenous N-acyl amides. nih.govmdpi.comresearchgate.net Another enzyme, N-acylethanolamine-hydrolyzing acid amidase (NAAA), also contributes to NAE degradation. nih.gov

Enzymes in N-Acyl Amide Metabolism:

| Enzyme Family | Role | Example Substrates/Products |

| N-Acyltransferases | Biosynthesis | Catalyzes acyl-CoA-dependent formation of N-acyl amides. omicsonline.org |

| NAPE-PLD | Biosynthesis | Hydrolyzes NAPE to produce N-acylethanolamines (NAEs). wikipedia.orgnih.gov |

| Fatty Acid Amide Hydrolase (FAAH) | Degradation | Hydrolyzes NAEs (e.g., anandamide) into fatty acids and ethanolamine. wikipedia.orgnih.gov |

| N-acylethanolamine-hydrolyzing acid amidase (NAAA) | Degradation | Hydrolyzes NAEs. nih.gov |

Mechanisms of N-Acyl Amide Signaling

N-acyl amides, including N-palmitoyl serine analogues, function as a class of endogenous lipid signaling molecules with pleiotropic functions in physiology. wikipedia.org They exert their effects by modulating a variety of intracellular signaling networks and interacting with specific protein targets, such as ion channels.

N-acyl amides are structurally and functionally related to the endocannabinoid system, with some members, like anandamide (N-arachidonoyl ethanolamine), acting as ligands for cannabinoid receptors. nih.govnih.gov Analogues such as N-arachidonoyl-L-serine (NAraSer) have been shown to participate in intracellular signaling and cytoskeleton reorganization by modulating key signaling proteins. nih.gov Research indicates that NAraSer can influence the phosphorylation of MAPK, Akt, JNK, and c-JUN through the activation of cannabinoid receptors (CB1 and CB2) and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. nih.gov This suggests that N-palmitoyl serine analogues may act as versatile signaling molecules, integrating inputs from multiple receptor systems to regulate cellular processes.

A significant mechanism of N-acyl amide signaling involves their interaction with Transient Receptor Potential (TRP) channels, a superfamily of ion channels involved in sensory perception. wikipedia.org The TRPV1 channel, known for its role in detecting heat and pain, is a well-established target for several N-acyl amides. nih.gov

N-arachidonoyl ethanolamine (anandamide) is a shared ligand for both CB1 and TRPV1 receptors. nih.gov Other endogenous N-acyl amides, including N-oleoyl dopamine and N-arachidonoyl dopamine, are also potent activators of TRPV1. nih.gov The structural characteristics of these lipids, particularly the presence of a long, unsaturated acyl chain, appear to be important for their activity at TRPV1. semanticscholar.org Studies have identified a wide range of N-acyl amides, including various N-acyl ethanolamides and N-acyl amino acids, as activators of TRPV1, TRPV2, TRPV3, and TRPV4 channels. nih.gov This suggests an "opportunistic" signaling strategy where a variety of structurally similar endogenous lipids can modulate TRP channel activity. wikipedia.orgnih.gov This interaction provides a direct link between lipid metabolism and the regulation of ion channel function, impacting processes like inflammation and sensory signaling. wikipedia.orgnih.gov

Role in Endogenous Lipid Signaling Systems

Sodium N-palmitoyl-L-serinate is the sodium salt of N-palmitoyl-L-serine, a member of the N-acyl amino acid (NAA) family. nih.gov NAAs are amphiphilic molecules that function as lipid signaling molecules, playing key roles in a variety of physiological processes. nih.gov These compounds are chemically related to endocannabinoids and are part of the broader endocannabinoidome, a complex lipid signaling system. bohrium.comnih.gov N-acyl amides, including N-palmitoyl derivatives, are involved in cell-to-cell communication and can modulate the activity of membrane proteins such as G-protein coupled receptors (GPCRs) and ion channels. nih.govwikipedia.org While the specific biochemical roles of many NAAs are still under investigation, their involvement in signaling pathways related to inflammation, pain, and metabolic homeostasis is recognized. nih.govwikipedia.orgdiva-portal.org

The phosphoric acid derivative of N-palmitoyl-L-serine, in particular, has been identified as a significant modulator within these signaling systems due to its interaction with lysophosphatidic acid (LPA) receptors. nih.govresearchgate.net

Modulation of Lysophosphatidic Acid (LPA) Receptors by N-Palmitoyl-L-Serine Phosphoric Acid

N-Palmitoyl-L-serine phosphoric acid (NPSPA), the phosphorylated form of N-palmitoyl-L-serine, has been shown to interact with and modulate the activity of lysophosphatidic acid (LPA) receptors. nih.govresearchgate.net LPA is a bioactive lipid that signals through at least six G protein-coupled receptors (LPA₁₋₆), influencing a wide range of cellular activities. nih.gov

Competitive Antagonism and Receptor Binding Affinity

NPSPA functions as a potent and reversible competitive antagonist of LPA receptors. nih.govresearchgate.net This means it binds to the same site on the receptor as the endogenous ligand LPA but fails to activate the receptor, thereby blocking LPA-mediated signaling. nih.gov Research has shown that NPSPA is a selective antagonist, demonstrating a notable preference for certain LPA receptor subtypes. nih.gov Specifically, it acts as a selective competitive antagonist of the LPA₃ receptor. nih.gov

The binding affinity of NPSPA for LPA receptors has been characterized, revealing its selectivity. The inhibitory constant (Kᵢ) is a measure of binding affinity, where a lower value indicates a stronger affinity.

Binding Affinity of N-Palmitoyl-L-Serine Phosphoric Acid for LPA Receptors

| Receptor | Kᵢ (nM) |

|---|---|

| LPA₁ | >1000 |

| LPA₂ | >1000 |

| LPA₃ | 170 |

Functional Consequences of LPA Receptor Inhibition in Cellular Models

The competitive antagonism of LPA receptors by N-palmitoyl-L-serine phosphoric acid leads to the inhibition of LPA-induced cellular responses in various models. nih.govresearchgate.net By blocking LPA from binding, particularly to the LPA₃ receptor, NPSPA prevents the activation of downstream signaling cascades that regulate key cellular functions. mdpi.com

In cellular models, such as Xenopus oocytes engineered to express LPA receptors, NPSPA has been shown to inhibit LPA-induced oscillatory chloride currents, a common measure of LPA receptor activation. nih.govresearchgate.net Furthermore, in human platelet aggregation studies, N-palmitoyl-L-serine phosphoric acid was found to inhibit platelet aggregation elicited by an LPA analog but not by platelet-activating factor (PAF), demonstrating its specificity for the LPA signaling pathway. researchgate.net These findings underscore the role of NPSPA as a tool for studying LPA receptor function and as a prototypic structure for developing more potent and selective LPA receptor antagonists. nih.govresearchgate.net

Cellular and Subcellular Mechanisms of Action

Regulation of Intracellular Ion Dynamics

The structure of Sodium N-palmitoyl-L-serinate suggests a potential role in modulating intracellular ion concentrations, particularly calcium (Ca2+), which is a critical second messenger in numerous cellular functions.

Impact on Cytosolic Ca2+ Levels in Non-Neural Cell Lines

At present, specific studies detailing the direct impact of Sodium N-palmitoyl-L-serinate on cytosolic Ca2+ levels in non-neural cell lines are not available. However, related compounds offer insights into potential mechanisms. For instance, N-palmitoyl glycine (B1666218), a structurally similar molecule, has been shown to modulate calcium influx in sensory neurons researchgate.net. This suggests that N-acylated amino acids can influence ion channel activity. The presence of the sodium ion in Sodium N-palmitoyl-L-serinate could also implicate the Na+/Ca2+ exchanger, a key regulator of intracellular calcium homeostasis. An increase in intracellular sodium can lead to the reverse operation of this exchanger, resulting in an influx of extracellular Ca2+.

Mechanisms of Extracellular Ca2+ Influx and Intracellular Release

The potential mechanisms by which Sodium N-palmitoyl-L-serinate could influence Ca2+ dynamics involve both the influx of extracellular Ca2+ and the release from intracellular stores. The lipophilic palmitoyl (B13399708) group could facilitate the compound's interaction with the cell membrane, potentially modulating the activity of various ion channels.

The influx of extracellular Ca2+ can occur through several types of channels, including voltage-gated Ca2+ channels, receptor-operated Ca2+ channels (ROCCs), and store-operated Ca2+ channels (SOCCs) nih.gov. It is plausible that Sodium N-palmitoyl-L-serinate could interact with these channels, although direct evidence is lacking.

Release of Ca2+ from intracellular stores, primarily the endoplasmic reticulum, is another critical aspect of calcium signaling. This release is often triggered by second messengers like inositol 1,4,5-trisphosphate (IP3) nih.gov. While there is no direct evidence linking Sodium N-palmitoyl-L-serinate to IP3-mediated Ca2+ release, the modulation of membrane-associated signaling complexes by lipidic molecules is a recognized phenomenon.

Influence on Cell Fate and Metabolic Processes

The components of Sodium N-palmitoyl-L-serinate, particularly L-serine and the palmitoyl group, are integral to various metabolic pathways that can influence cell fate decisions such as proliferation and differentiation.

Effects on Cellular Proliferation in Model Systems

There is currently no specific data on the effects of Sodium N-palmitoyl-L-serinate on cellular proliferation. However, the amino acid serine is known to play a role in cell proliferation. For example, D-serine has been shown to mediate cellular proliferation and promote kidney remodeling through an mTOR-related pathway nih.gov. While this is a different isomer, it highlights the potential for serine-containing molecules to influence cell cycle progression. The palmitoyl group, being a fatty acid, is also a key component for membrane synthesis, which is essential for cell growth and division.

Modulation of Immune Cell Activation and Inflammatory Responses in in vitro Contexts

The potential for Sodium N-palmitoyl-L-serinate to modulate immune responses is suggested by the known activities of related lipid molecules. Lipophilic compounds can influence inflammatory pathways in immune cells such as monocytes and macrophages nih.gov.

Calcium signaling is a critical component of immune cell activation. The entry of extracellular Ca2+ is necessary for the cytotoxic activity and cytokine production of Natural Killer (NK) cells frontiersin.org. Therefore, if Sodium N-palmitoyl-L-serinate were to modulate intracellular Ca2+ levels, it could consequently affect immune cell function. For instance, an increase in intracellular calcium can trigger the activation of transcription factors that control the expression of pro-inflammatory cytokines.

Contribution to Membrane Organization and Dynamics

The amphipathic nature of Sodium N-palmitoyl-L-serinate, with its lipophilic palmitoyl tail and hydrophilic serine head group, strongly suggests it could integrate into and affect the properties of cellular membranes.

Molecular dynamics simulations of a similar compound, palmitoyl-oleoyl phosphatidylserine (B164497), in a bilayer with sodium counterions have shown that Na+ ions can penetrate into the water/lipid interface of the membrane nih.govnih.gov. This interaction involves the coordination of sodium ions by the ester carbonyl oxygen atoms of the lipid molecules nih.govnih.gov. Such interactions can influence the packing and order of the lipid molecules within the membrane, potentially affecting membrane fluidity and the function of membrane-embedded proteins nih.gov. The presence of Sodium N-palmitoyl-L-serinate within a membrane could therefore alter its biophysical properties and influence the signaling platforms.

Interactive Data Table: Summary of Potential Mechanisms

| Cellular Process | Potential Mechanism of Action | Supporting Evidence from Related Compounds/Pathways |

| Regulation of Intracellular Ion Dynamics | Modulation of Ca2+ influx and release | N-palmitoyl glycine modulates calcium influx researchgate.net; Na+/Ca2+ exchanger activity is dependent on sodium concentration. |

| Cellular Proliferation | Influence on cell cycle progression | D-serine mediates cellular proliferation nih.gov; Palmitate is essential for membrane synthesis. |

| Immune Cell Activation | Modulation of inflammatory signaling pathways | Lipophilic molecules can stimulate inflammatory responses nih.gov; Calcium is crucial for NK cell activation frontiersin.org. |

| Membrane Organization | Integration into the lipid bilayer, altering membrane properties | Molecular dynamics simulations show Na+ interaction with phosphatidylserine headgroups, affecting lipid order nih.govnih.gov. |

Role in Membrane Structure and Amphiphilic Properties

The interaction of similar lipid molecules with membranes has been explored through molecular dynamics simulations. For instance, studies on palmitoyl-oleoyl phosphatidylserine (POPS) bilayers, which also contain a serine headgroup, reveal that the amine group of the lipid can form both inter- and intramolecular hydrogen bonds with the carboxylate and phosphodiester groups. nih.gov The presence of sodium ions (Na+) is crucial, as they penetrate into the ester region of the water/lipid interface of the bilayer. nih.gov This interaction involves the loss of water molecules from the ion's hydration shell and an increase in coordination with the ester carbonyl oxygen atoms. nih.gov Such interactions can influence the local membrane structure and dynamics.

Furthermore, the phosphoserine headgroup, as seen in related molecules like N-palmitoyl ceramide phosphoserine (CerPS), has been shown to be less efficient than a phosphocholine headgroup in stabilizing interactions with cholesterol, a key component of many biological membranes. nih.gov However, the capacity for hydrogen bonding in the headgroup region can partially compensate for this, enabling more favorable interactions with cholesterol compared to other phospholipids like dipalmitoyl phosphatidylserine (DPPS). nih.gov These findings suggest that the serine headgroup of Sodium N-palmitoyl-L-serinate likely plays a significant role in mediating its interactions within a lipid bilayer, influencing domain formation and membrane fluidity.

The amphiphilic properties of N-palmitoyl amino acid-based surfactants, in general, have been evaluated for their surface and antimicrobial properties, indicating their tendency to interact with and potentially disrupt microbial membranes.

Self-Assembly Behavior and Aggregate Formation in Aqueous and Organic Media

The amphiphilic structure of Sodium N-palmitoyl-L-serinate drives its spontaneous self-assembly into various ordered structures in both aqueous and organic environments. This behavior is a direct consequence of the hydrophobic effect in aqueous media and different intermolecular interactions in organic solvents.

In aqueous solutions, N-palmitoyl amino acid surfactants are known to form a variety of aggregates. nih.gov These can include micelles, vesicles, and even larger, micrometer-sized structures. nih.gov The formation of these aggregates occurs above a specific concentration known as the critical aggregation concentration (cac). nih.gov The process is primarily driven by the desire of the hydrophobic palmitoyl chains to minimize their contact with water, leading them to cluster together, while the hydrophilic L-serine headgroups remain exposed to the aqueous environment. The specific morphology of the aggregates is influenced by factors such as concentration, temperature, pH, and ionic strength of the solution.

The table below summarizes the general self-assembly behavior of N-palmitoyl amino acid surfactants in different media.

| Medium | Driving Force | Primary Aggregate Structures |

| Aqueous | Hydrophobic Effect | Micelles, Vesicles, Lamellar Phases |

| Organic (Nonpolar) | Solvophobic/Dipole-Dipole Interactions | Reverse Micelles, Organogels |

Chirality-Dependent Self-Organization and Morphology

The presence of a chiral center in the L-serine headgroup of Sodium N-palmitoyl-L-serinate introduces the potential for chirality to be expressed at the supramolecular level, influencing the morphology of the self-assembled structures. Chiral molecules can assemble into hierarchical structures with a specific handedness, such as helical ribbons, twisted tubules, or chiral vesicles.

Studies on various chiral N-palmitoyl amino acid surfactants have investigated the role of chirality in their aggregation behavior. nih.gov Interestingly, for a range of N-palmitoyl amino acids including those derived from methionine, proline, and leucine, no significant difference was observed in the critical aggregation concentration (cac) between the pure enantiomers and their racemic mixtures. nih.gov Furthermore, circular dichroism (CD) spectroscopy did not reveal any aggregation-induced chirality in these systems. nih.gov

However, the influence of chirality on the self-assembly of amphiphilic molecules is a complex phenomenon. In other systems, such as those involving lipidated serine-based pseudopeptidic molecules, the chirality of the building blocks has a profound impact on the resulting morphology. For instance, enantiomerically pure compounds can form intertwined twisted ribbons, while their racemic mixtures may assemble into achiral tapes or fibers. This demonstrates that subtle changes in molecular structure and intermolecular interactions, guided by chirality, can dictate the macroscopic structure of the aggregate.

The expression of chirality in the self-assembled structures of Sodium N-palmitoyl-L-serinate would depend on the strength and specificity of the interactions between the chiral L-serine headgroups, including hydrogen bonding and electrostatic interactions. These chiral interactions can lead to a preferred packing arrangement that results in the formation of non-centrosymmetric, and therefore chiral, superstructures.

The following table outlines the potential influence of chirality on the self-assembly of Sodium N-palmitoyl-L-serinate.

| Factor | Influence on Self-Assembly | Potential Morphologies |

| Molecular Chirality (L-serine) | Can induce handedness in supramolecular structures. | Helical Ribbons, Twisted Nanotubes, Chiral Vesicles |

| Intermolecular Interactions | Specific hydrogen bonding and electrostatic interactions between chiral headgroups can amplify chirality. | Formation of ordered, chiral aggregates. |

| Racemic vs. Enantiomerically Pure | May lead to different aggregate morphologies (chiral vs. achiral). | Twisted Ribbons (pure) vs. Tapes/Fibers (racemic). |

Research Applications and Model Systems in Functional Analysis

In Vitro Cellular Models for Compound Characterization

In vitro models are fundamental for the preliminary characterization of a compound's biological activity. Specific cell lines are chosen based on their expression of relevant biological targets, such as enzymes, ion channels, or receptors, providing a controlled environment to study the direct effects of the compound.

Human epidermal keratinocytes are a critical in vitro model for studying the synthesis of ceramides, which are essential lipid components for maintaining the skin's permeability barrier. nih.gov Research has shown that N-palmitoyl serinol (PS), an analogue of Sodium N-palmitoyl-L-serinate, stimulates the production of ceramides in these cells. nih.govnih.gov This effect is particularly significant in models mimicking inflammatory skin conditions where ceramide levels are typically decreased. mdpi.com

The mechanism of action involves the upregulation of two primary pathways for ceramide production: the de novo synthesis pathway and the sphingomyelin hydrolysis pathway. nih.govencyclopedia.pub Specifically, N-palmitoyl serinol has been observed to activate ceramide synthase 2 (CerS2) and CerS3. nih.govmdpi.com This activation leads to a selective increase in ceramides with long-chain fatty acids (C22-C24), which are crucial for the structural integrity of the epidermal barrier. nih.gov The stimulation of ceramide production by N-palmitoyl serinol in keratinocytes has been linked to the activation of the endocannabinoid receptor CB1. nih.govmdpi.com

| Parameter | Observation | Key Enzymes/Pathways Involved | Reference |

|---|---|---|---|

| Total Ceramide Content | Significantly increased following PS treatment in an in vitro model of skin inflammation. | De novo synthesis and sphingomyelin hydrolysis pathways. | nih.govnih.gov |

| Specific Ceramide Species | Selectively increases ceramides with long-chain fatty acids (C22-C24). | Activation of Ceramide Synthase 2 (CerS2) and Ceramide Synthase 3 (CerS3). | nih.govmdpi.com |

| Underlying Mechanism | Mediated through the activation of the endocannabinoid receptor CB1. | CB1-dependent signaling. | nih.govencyclopedia.pub |

Osteosarcoma, a type of bone cancer, is characterized by malignant mesenchymal cells. nih.gov Cell lines derived from these tumors serve as valuable models for cancer research, including the investigation of ion channels, which are known to play a role in tumor progression, proliferation, and motility. uni-regensburg.de Various ion channels, such as TRPM8 and phenylalkylamine-sensitive calcium channels, are expressed in osteosarcoma cells and have been identified as potential therapeutic targets. uni-regensburg.denih.gov

While osteosarcoma cell lines are established systems for studying the pathophysiology and pharmacological modulation of ion channels in cancer, specific research investigating the direct effects of Sodium N-palmitoyl-L-serinate on ion channels within these particular cell lines is not extensively documented in the current literature. However, the established presence and functional importance of ion channels in osteosarcoma cells make them a relevant and potential model system for future investigations into the compound's activity. mdpi.com

Xenopus laevis (African clawed frog) oocytes are a powerful and widely used heterologous expression system for studying the function and pharmacology of membrane proteins, including receptors and ion channels. mdpi.comresearchgate.net This system allows for the functional expression of proteins from foreign mRNA injected into the oocyte. nih.gov The large size of the oocytes facilitates the injection process and subsequent electrophysiological measurements, making it an ideal platform for detailed biophysical and pharmacological characterization of receptor-ligand interactions. mdpi.com

This model is particularly useful for deorphanizing receptors (identifying their natural ligands) and screening compounds for agonist or antagonist activity at specific receptor targets. springernature.com Although direct studies detailing the use of Xenopus oocytes to investigate the receptor pharmacology of Sodium N-palmitoyl-L-serinate are not prominent, this expression system represents a robust and highly valuable tool for future research to precisely characterize its interactions with specific G protein-coupled receptors or ion channels. mdpi.com

Bioconjugation Strategies with Sodium N-Palmitoyl-L-Serinate and Analogues

Bioconjugation involves covalently linking a molecule, such as a lipid, to a therapeutic agent like a small interfering RNA (siRNA). This strategy is employed to improve the therapeutic agent's pharmacological properties, such as stability, delivery, and cellular uptake.

Small interfering RNAs (siRNAs) are a class of therapeutic molecules that can silence gene expression, but their delivery into target cells in vivo is a significant challenge. nih.gov Covalently attaching lipid moieties, a strategy known as lipid conjugation, is an effective method to enhance the systemic delivery and efficacy of siRNAs. oup.combohrium.com Lipids can improve the circulation half-life and promote the accumulation of siRNA in various tissues. oup.com

The principle behind this strategy is that the lipid portion of the conjugate can interact with cellular membranes and lipoprotein transport pathways, facilitating the internalization of the siRNA. nih.govoup.com While various lipids like cholesterol have been extensively studied, fatty acid derivatives and other lipophilic molecules, including analogues of Sodium N-palmitoyl-L-serinate, can be utilized in this approach to create lipid-siRNA conjugates with diverse properties for targeted or broad delivery.

Following the creation of lipid-siRNA conjugates, it is crucial to understand their behavior in a whole-organism context. Murine models are frequently used to investigate the pharmacokinetics and biodistribution of these novel therapeutic agents. researchgate.net Studies show that lipid conjugation significantly alters the distribution of siRNAs in the body after systemic administration. oup.com

The hydrophobicity of the conjugated lipid plays a key role in determining the biodistribution profile. oup.com Highly hydrophobic conjugates tend to associate with lipoproteins and show increased accumulation in the liver, while less hydrophobic conjugates may exhibit higher concentrations in the kidneys. oup.comoup.com Beyond the primary clearance organs of the liver and kidney, lipid-conjugated siRNAs have been shown to distribute to the spleen, lungs, heart, muscle, and adipose tissue. oup.combiorxiv.orgnih.gov These in vivo studies are essential for determining how conjugates based on Sodium N-palmitoyl-L-serinate and its analogues are distributed throughout the body and taken up by different cell types, which is critical for their development as therapeutic delivery agents. nih.gov

Development of Chemical Probes for Cellular Membrane Biophysics

The intricate and dynamic nature of cellular membranes necessitates the use of sophisticated molecular tools to unravel their biophysical properties. Chemical probes, particularly those derived from native lipid species, are invaluable for studying membrane structure and function with minimal perturbation. Sodium N-palmitoyl-L-serinate, by virtue of its structural similarity to endogenous lipids, serves as an excellent scaffold for the development of such probes. By chemically modifying this molecule with reporter groups like fluorophores or spin labels, researchers can create powerful tools to investigate the biophysical characteristics of cellular membranes.

Fluorescent and Spin-Labeled N-Palmitoyl Derivatives for Membrane Studies

The functionalization of N-palmitoyl-L-serine with fluorescent or spin-labeled moieties allows for the direct observation of lipid behavior within a membrane environment. These probes can be incorporated into model systems or living cells to report on various aspects of membrane dynamics.

Fluorescent Derivatives: The synthesis of fluorescent N-palmitoyl-L-serinate derivatives typically involves the covalent attachment of a fluorophore to the serine headgroup. The choice of fluorophore is critical and is dictated by the specific experimental question. For instance, environmentally sensitive dyes can provide information on local membrane polarity and hydration. Once incorporated into a membrane, these fluorescent probes can be visualized using advanced microscopy techniques to study lipid distribution and dynamics.

| Reporter Group | Application | Technique |

| Environmentally-sensitive fluorophore | Probing local membrane polarity and hydration | Fluorescence spectroscopy |

| Photobleachable fluorophore | Measuring lateral diffusion of lipids | Fluorescence Recovery After Photobleaching (FRAP) |

| FRET pair (donor/acceptor) | Studying lipid-lipid and lipid-protein interactions | Förster Resonance Energy Transfer (FRET) microscopy |

Spin-Labeled Derivatives: Spin-labeling involves the introduction of a stable paramagnetic group, most commonly a nitroxide radical, into the N-palmitoyl-L-serinate molecule. This is typically achieved by attaching the spin label to the acyl chain. These spin-labeled lipids are then studied using Electron Paramagnetic Resonance (EPR) spectroscopy. The EPR spectrum of the spin label is highly sensitive to its rotational mobility, which in turn reflects the fluidity and order of the surrounding lipid environment. By placing the spin label at different positions along the palmitoyl (B13399708) chain, it is possible to map the fluidity gradient across the membrane bilayer.

| Reporter Group | Application | Technique |

| Nitroxide spin label | Measuring membrane fluidity and lipid chain dynamics | Electron Paramagnetic Resonance (EPR) Spectroscopy |

Utilisation in Artificial Membrane and Liposome Systems

Artificial membranes and liposomes provide simplified and highly controlled environments to study the biophysical properties of lipids and their interactions with other molecules. The inclusion of Sodium N-palmitoyl-L-serinate in these model systems can significantly influence their characteristics.

When incorporated into liposomes, the negatively charged headgroup of N-palmitoyl-L-serinate imparts a net negative surface charge, which can influence interactions with charged molecules and ions. The long, saturated palmitoyl chain contributes to a more ordered and less fluid membrane state. The precise effects of Sodium N-palmitoyl-L-serinate on the biophysical properties of model membranes can be quantified using a variety of techniques.

| Parameter | Effect of Sodium N-palmitoyl-L-serinate | Measurement Technique |

| Membrane Fluidity | Decreases fluidity due to the saturated palmitoyl chain | Fluorescence Anisotropy, EPR Spectroscopy |

| Phase Transition Temperature | Increases the main phase transition temperature (Tm) | Differential Scanning Calorimetry (DSC) |

| Surface Potential | Contributes a negative charge to the membrane surface | Zeta Potential Measurement |

| Bilayer Thickness | Can increase bilayer thickness due to the extended conformation of the saturated acyl chain | Small-Angle X-ray Scattering (SAXS), Neutron Scattering |

The use of Sodium N-palmitoyl-L-serinate in these model systems is crucial for understanding the fundamental principles of membrane organization and function. By systematically varying its concentration and studying the resulting changes in membrane properties, researchers can gain insights into the roles of similar lipids in the more complex environment of a biological membrane.

Advanced Analytical Methodologies for Sodium N Palmitoyl L Serinate Research

Spectrometric Techniques for Structural and Quantitative Analysis

Spectrometric methods are indispensable for obtaining detailed information about the molecular structure and quantity of Sodium N-palmitoyl-L-serinate.

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Compound Identification and Metabolite Profiling

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of Sodium N-palmitoyl-L-serinate. When coupled with liquid chromatography (LC-MS/MS), it allows for the separation, identification, and quantification of the compound and its metabolites in complex biological samples. nih.govunich.itresearchgate.netanaquant.com

Compound Identification: In mass spectrometry, Sodium N-palmitoyl-L-serinate is typically ionized using techniques like electrospray ionization (ESI). The resulting mass spectrum will show a prominent peak corresponding to the molecular ion. Due to the presence of the sodium salt, adducts may also be observed. nih.gov High-resolution mass spectrometry can provide the exact mass, which helps in confirming the elemental formula (C19H36NNaO4).

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion to elucidate its structure. The fragmentation pattern of Sodium N-palmitoyl-L-serinate is expected to show characteristic losses corresponding to its constituent parts. nih.govlibretexts.orglibretexts.orgnih.gov

Key expected fragmentation pathways include:

Loss of the palmitoyl (B13399708) group: A neutral loss of the palmitoyl chain (C16H32O) would result in a fragment ion corresponding to the serine moiety.

Cleavage of the amide bond: This would generate an acylium ion from the palmitoyl chain and a fragment corresponding to the serine backbone.

Decarboxylation: Loss of CO2 from the carboxylate group.

Water loss: Dehydration from the serine hydroxyl group.

These fragmentation patterns provide unambiguous confirmation of the compound's identity.

Metabolite Profiling: LC-MS/MS is a highly sensitive and selective method for tracing the metabolic fate of Sodium N-palmitoyl-L-serinate in biological systems. anaquant.comnih.gov By monitoring for specific precursor-to-product ion transitions (a technique known as Multiple Reaction Monitoring or MRM), researchers can quantify the parent compound and its potential metabolites, such as those resulting from hydroxylation of the palmitoyl chain or further metabolism of the serine headgroup. nih.govresearchgate.net

Interactive Table: Expected Mass Spectrometry Data for Sodium N-palmitoyl-L-serinate

| Parameter | Expected Value/Observation |

| Molecular Formula | C19H36NNaO4 |

| Molecular Weight | 365.49 g/mol |

| Ionization Mode | ESI (Positive or Negative) |

| [M+H]+ (as acid) | 344.27 m/z |

| [M-H]- (as acid) | 342.26 m/z |

| [M+Na]+ | 388.25 m/z |

| Major MS/MS Fragments | Loss of palmitoyl group, acylium ion, serine-related fragments |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules, including Sodium N-palmitoyl-L-serinate. researchgate.net It provides detailed information about the carbon-hydrogen framework of the molecule. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are employed.

¹H NMR Spectroscopy: The ¹H NMR spectrum of Sodium N-palmitoyl-L-serinate would exhibit distinct signals for the different types of protons present in the molecule.

Palmitoyl Chain: A complex multiplet in the upfield region (around 1.2-1.6 ppm) corresponding to the numerous methylene (-CH2-) groups, a triplet around 0.8-0.9 ppm for the terminal methyl (-CH3) group, and a triplet around 2.2-2.4 ppm for the methylene group alpha to the amide carbonyl.

Serine Moiety: The protons of the serine backbone would appear as distinct multiplets in the region of 3.5-4.5 ppm. The chemical shifts would be influenced by the neighboring functional groups (amide, carboxylate, and hydroxyl).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton.

Carbonyl Carbons: Signals for the amide and carboxylate carbons would be observed in the downfield region (around 170-180 ppm).

Palmitoyl Chain: A series of signals for the methylene carbons would be seen between 20-40 ppm, with the terminal methyl carbon appearing at a higher field (around 14 ppm).

Serine Moiety: The alpha-carbon and beta-carbon of the serine residue would have characteristic chemical shifts around 55-65 ppm.

2D NMR Techniques: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, confirming the complete and unambiguous assignment of all signals and thus verifying the molecular structure.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for N-palmitoyl-L-serine (in a suitable solvent)

| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Palmitoyl | -CH3 | ~0.8-0.9 | ~14 |

| Palmitoyl | -(CH2)n- | ~1.2-1.6 | ~22-34 |

| Palmitoyl | -CH2-CO- | ~2.2-2.4 | ~36 |

| Palmitoyl | -CO-NH- | - | ~175 |

| Serine | α-CH | ~4.3-4.5 | ~56 |

| Serine | β-CH2 | ~3.8-4.0 | ~62 |

| Serine | -COOH | - | ~173 |

Chromatographic Separations in Compound Analysis

Chromatographic techniques are fundamental for the separation, purification, and analysis of Sodium N-palmitoyl-L-serinate.

Thin-Layer Chromatography (TLC) for Purity and Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to assess the purity of Sodium N-palmitoyl-L-serinate and to monitor the progress of its synthesis. researchgate.netnih.govbiotechbeacon.com

Principle of Separation: The separation on a TLC plate (typically silica (B1680970) gel) is based on the polarity of the compounds. A solvent system (mobile phase) is chosen to achieve differential migration of the target compound and any impurities. Due to its amphiphilic nature, with a nonpolar palmitoyl tail and a polar serine headgroup, the choice of the mobile phase is critical.

Typical Procedure: A solution of the compound is spotted onto the TLC plate, which is then placed in a developing chamber containing the mobile phase. As the solvent moves up the plate by capillary action, the compounds separate. A common solvent system for N-acyl amino acids is a mixture of n-butanol, acetic acid, and water. researchgate.netnih.gov After development, the plate is dried, and the spots are visualized, often using a stain like ninhydrin (which reacts with the primary amine of serine if it's not acylated) or a general stain like potassium permanganate.

The purity is assessed by the presence of a single spot. The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system.

Interactive Table: Example TLC System for Sodium N-palmitoyl-L-serinate

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | n-Butanol : Acetic Acid : Water (e.g., 4:1:1 v/v/v) researchgate.net |

| Visualization | Potassium permanganate stain or charring with sulfuric acid |

| Expected Observation | A single spot with a characteristic Rf value |

High-Performance Liquid Chromatography (HPLC) for Enantiomeric and Compound Separations

High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique used for the separation, quantification, and purification of Sodium N-palmitoyl-L-serinate. nih.govnih.govhelixchrom.com

Reversed-Phase HPLC for Compound Separation: For the analysis of the compound's purity and for its quantification, reversed-phase HPLC is commonly employed.

Stationary Phase: A nonpolar stationary phase, such as a C18 or C8 column, is used.

Mobile Phase: A polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile or methanol, often with an additive like formic acid or trifluoroacetic acid to improve peak shape, is used. sielc.com

The compound is detected as it elutes from the column, usually with a UV detector (as the amide bond has some UV absorbance) or a more universal detector like an evaporative light scattering detector (ELSD) or a mass spectrometer.

Chiral HPLC for Enantiomeric Separations: Since the compound is derived from L-serine, it is chiral. To confirm the enantiomeric purity or to separate a racemic mixture of N-palmitoyl-serine, chiral HPLC is necessary. ankara.edu.trcsfarmacie.czsigmaaldrich.comnih.govsigmaaldrich.come-tarjome.com

Chiral Stationary Phases (CSPs): Special columns with a chiral selector immobilized on the stationary phase are used. For amino acid derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based) are often effective. sigmaaldrich.comsigmaaldrich.com

Mobile Phase: The choice of mobile phase (normal-phase, polar organic, or reversed-phase) depends on the specific CSP and the analyte.

The two enantiomers (N-palmitoyl-L-serine and N-palmitoyl-D-serine) will have different retention times on the chiral column, allowing for their separation and quantification.

Interactive Table: Representative HPLC Conditions

| Analysis Type | Stationary Phase | Mobile Phase Example | Detector |

| Purity Analysis | C18 (Reversed-Phase) | Gradient of Water (0.1% Formic Acid) and Acetonitrile | UV, ELSD, MS |

| Enantiomeric Separation | Chiral (e.g., Teicoplanin-based) | Isocratic mixture of organic solvents (e.g., Methanol/Acetonitrile) with acidic/basic modifiers | UV, Polarimeter |

Biophysical Characterization Techniques for Supramolecular Assemblies

As an amphiphilic molecule, Sodium N-palmitoyl-L-serinate is expected to self-assemble into supramolecular structures such as micelles or vesicles in aqueous solutions. nih.govmdpi.comresearchgate.net Various biophysical techniques are used to characterize these assemblies.

Dynamic Light Scattering (DLS): DLS is used to determine the size distribution of the aggregates in solution. By measuring the fluctuations in scattered light intensity due to the Brownian motion of the particles, the hydrodynamic radius of the micelles or vesicles can be calculated.

Electron Microscopy (EM): Techniques such as Transmission Electron Microscopy (TEM) and Cryogenic-TEM (cryo-TEM) provide direct visualization of the supramolecular structures. These methods can reveal the morphology (e.g., spherical micelles, elongated micelles, or bilayer vesicles) and size of the assemblies.

Fluorimetry: Fluorescence spectroscopy, using fluorescent probes, can be employed to determine the critical micelle concentration (CMC). The CMC is the concentration at which the surfactant molecules begin to form micelles. The fluorescence properties of certain probes change significantly when they move from a polar aqueous environment to the nonpolar interior of a micelle, and this change is used to pinpoint the CMC.

Calorimetry: Techniques like Isothermal Titration Calorimetry (ITC) can be used to study the thermodynamics of self-assembly and the interaction of the supramolecular structures with other molecules.

The study of these supramolecular assemblies is crucial for understanding the behavior of Sodium N-palmitoyl-L-serinate in biological membranes and for its potential applications in drug delivery and materials science. rsc.orgresearchgate.net

Interactive Table: Biophysical Techniques for Supramolecular Assembly Characterization

| Technique | Information Obtained |

| Dynamic Light Scattering (DLS) | Hydrodynamic size and size distribution of aggregates |

| Transmission Electron Microscopy (TEM) | Morphology and dimensions of the assemblies |

| Fluorimetry | Critical Micelle Concentration (CMC) |

| Isothermal Titration Calorimetry (ITC) | Thermodynamics of self-assembly and binding interactions |

Surface Tension Measurements for Interfacial Activity

Surface tension measurement is a fundamental technique for characterizing the interfacial activity of surfactants like Sodium N-palmitoyl-L-serinate. This method is crucial for determining the Critical Micelle Concentration (CMC), the concentration at which surfactant molecules begin to self-assemble into micelles. mdpi.com

The process involves measuring the surface tension of a series of aqueous solutions with increasing concentrations of the surfactant. Initially, the surface tension of the water decreases significantly with the addition of the surfactant. This is because the amphiphilic molecules accumulate at the air-water interface, with their hydrophobic palmitoyl tails oriented towards the air and their hydrophilic L-serinate heads in the water. This orientation disrupts the cohesive energy at the surface, thereby reducing the surface tension.

As the concentration of Sodium N-palmitoyl-L-serinate increases, the interface becomes saturated with monomers. At this point, the addition of more surfactant molecules leads to the formation of micelles within the bulk of the solution. The concentration at which this phenomenon begins is the CMC. Beyond the CMC, the surface tension remains relatively constant, as the additional surfactant molecules preferentially form micelles rather than continuing to populate the interface. mdpi.com A plot of surface tension versus the logarithm of the surfactant concentration will show a distinct inflection point, which corresponds to the CMC.

Table 1: Hypothetical Surface Tension Data for Sodium N-palmitoyl-L-serinate

| Concentration (mM) | Surface Tension (mN/m) |

| 0.01 | 72.0 |

| 0.05 | 65.3 |

| 0.10 | 58.1 |

| 0.50 | 45.2 |

| 1.00 | 38.5 |

| 2.00 | 35.1 |

| 5.00 | 35.0 |

| 10.00 | 34.9 |

Note: This table is generated for illustrative purposes to demonstrate the expected trend in surface tension measurements for determining the CMC of a surfactant. Actual experimental values for Sodium N-palmitoyl-L-serinate are required for a definitive analysis.

Dynamic Light Scattering (DLS) for Aggregate Size and Distribution

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of particles in a suspension, making it an ideal tool for studying the aggregates formed by Sodium N-palmitoyl-L-serinate above its CMC. The method works by illuminating the sample with a laser and analyzing the fluctuations in the intensity of the scattered light. These fluctuations are caused by the Brownian motion of the particles, with smaller particles moving more rapidly than larger ones.

The rate of these intensity fluctuations is directly related to the translational diffusion coefficient of the particles. Using the Stokes-Einstein equation, the hydrodynamic radius of the particles can be calculated from the diffusion coefficient. The hydrodynamic radius represents the diameter of a hypothetical sphere that diffuses at the same rate as the particle being measured. For micelles, this provides a measure of their size, including any associated solvent molecules at the surface.

DLS analysis of Sodium N-palmitoyl-L-serinate solutions above the CMC would reveal the size and polydispersity of the micelles. A narrow size distribution would indicate the formation of uniformly sized micelles, while a broad distribution would suggest a range of aggregate sizes.

Table 2: Hypothetical DLS Data for Sodium N-palmitoyl-L-serinate Micelles

| Parameter | Value |

| Mean Hydrodynamic Radius (nm) | 5.2 |

| Polydispersity Index (PDI) | 0.2 |

| Size Distribution | Unimodal |

Note: This table presents hypothetical data to illustrate the type of information obtained from a DLS experiment. Specific experimental data for Sodium N-palmitoyl-L-serinate is necessary for a precise characterization of its aggregates.

Calorimetry and Microscopy for Self-Assembly Thermodynamics and Morphology

Calorimetry , specifically Isothermal Titration Calorimetry (ITC), is a powerful technique for studying the thermodynamics of self-assembly processes, such as the micellization of Sodium N-palmitoyl-L-serinate. ITC directly measures the heat changes that occur during the binding or aggregation of molecules. By titrating a concentrated solution of the surfactant into water, the enthalpy of micellization (ΔHmic) can be determined.

From the CMC and its temperature dependence, other key thermodynamic parameters like the Gibbs free energy (ΔGmic) and entropy (ΔSmic) of micellization can be calculated. These parameters provide a complete thermodynamic profile of the self-assembly process, indicating whether it is enthalpically or entropically driven.

Microscopy , particularly Transmission Electron Microscopy (TEM) with cryo-fixation (cryo-TEM), allows for the direct visualization of the morphology of the aggregates formed by Sodium N-palmitoyl-L-serinate. By rapidly freezing a thin film of the surfactant solution, the native structure of the micelles can be preserved and imaged at high resolution. This technique can reveal the shape (e.g., spherical, cylindrical, or vesicular) and size of the aggregates, providing a visual confirmation of the data obtained from DLS.

Molecular Biology Techniques for Gene Expression Analysis

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) for Gene Expression Studies

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is a highly sensitive and specific technique used to measure the expression levels of specific genes. In the context of Sodium N-palmitoyl-L-serinate research, qRT-PCR can be employed to investigate its effects on the gene expression of skin cells, such as keratinocytes. This is particularly relevant for understanding its potential role in skin barrier function and health.

The process involves treating cultured keratinocytes with Sodium N-palmitoyl-L-serinate and then isolating the total RNA from the cells. This RNA is then reverse-transcribed into complementary DNA (cDNA), which serves as the template for the PCR reaction. In a real-time PCR instrument, the amplification of specific target genes, such as those encoding for key skin barrier proteins like filaggrin and loricrin, is monitored in real-time using fluorescent probes.

By comparing the expression levels of these genes in treated versus untreated cells, the effect of Sodium N-palmitoyl-L-serinate can be quantified. The results are typically expressed as a fold change in gene expression. This data can provide valuable insights into the molecular mechanisms by which this compound may influence skin biology.

Table 3: Hypothetical qRT-PCR Data on Keratinocyte Differentiation Markers

| Gene | Treatment | Fold Change (vs. Control) |

| Filaggrin (FLG) | Sodium N-palmitoyl-L-serinate | 2.5 |

| Loricrin (LOR) | Sodium N-palmitoyl-L-serinate | 1.8 |

| Involucrin (IVL) | Sodium N-palmitoyl-L-serinate | 1.3 |

Note: This table contains hypothetical data to illustrate the potential findings from a qRT-PCR experiment. Actual experimental results are required to determine the specific effects of Sodium N-palmitoyl-L-serinate on gene expression in keratinocytes.

Future Research Directions and Emerging Paradigms in N Palmitoyl L Serinate Biology

Rational Design and Synthesis of Novel Analogues with Targeted Biological Activities

The rational design of novel analogues of Sodium N-palmitoyl-L-serinate is a promising avenue for developing molecules with enhanced or specific biological activities. This approach involves the strategic modification of the parent molecule's structure to fine-tune its physicochemical properties and biological interactions. The core strategy hinges on understanding the structure-activity relationships that govern its function. nih.gov

Key targets for modification include the palmitoyl (B13399708) acyl chain and the L-serine headgroup.

Acyl Chain Modification: The length and degree of saturation of the fatty acid chain can be altered. For instance, varying the chain length from C12 to C20 or introducing unsaturation could significantly impact the molecule's hydrophobicity, its ability to intercalate into lipid bilayers, and its affinity for specific protein binding pockets.